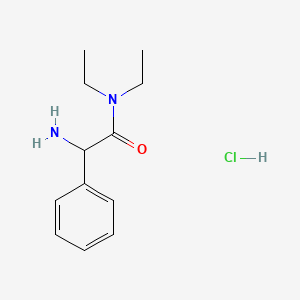

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride

Übersicht

Beschreibung

“2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is a powder at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves several raw materials including benzyl (chloro)zinc, Benzene, (2-bromo-2-nitroethyl)-, Benzylmalononitrile, Phenylbromoethyne, N-BENZYLDIETHYLAMINE, Phenylacetyl chloride, Methyl phenylacetate, Benzyl chloride, and Diethylamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H . The average mass of the molecule is 242.745 Da and the monoisotopic mass is 242.118591 Da .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Esterification of N-Protected Amino Acids : 2-Phenylisopropyl and t-butyl trichloroacetimidates, similar to 2-amino-N,N-diethyl-2-phenylacetamide, are useful in the esterification of N-protected amino acids under mild and neutral conditions. This is significant for the synthesis of complex molecules in organic chemistry (Thierry, Yue, & Potier, 1998).

Synthesis of Constituent Amino Acids in Toxins : Compounds like 2-amino-N,N-diethyl-2-phenylacetamide play a role in the synthesis of L-forms of certain amino acids, which are constituents in toxins such as AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

Catalysis in Aqueous Media : The compound aids in the Ugi three-component reaction for the synthesis of 2-arylamino-2-phenylacetamide, using aldehydes, amines, and isocyanides in water. This process is vital for creating specific amino acid structures (Kumar, Saxena, & Gupta, 2013).

Biodegradable Chelating Agents : Related compounds, like aminopolycarboxylates, serve as biodegradable chelating agents in various industrial, agricultural, and domestic applications. They are environmentally friendly alternatives to non-biodegradable agents (Pinto, Neto, & Soares, 2014).

Corrosion Inhibition : 2-amino-N,N-diethyl-2-phenylacetamide and similar compounds have been explored for their inhibitive properties on mild steel, which could have applications in industrial corrosion protection (Gómez et al., 2005).

Glutaminase Inhibition in Pharmacology : Derivatives of 2-phenylacetamide, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, are being investigated as glutaminase inhibitors, a potential target in cancer therapy (Shukla et al., 2012).

Inhibitors of Membrane Lipid Peroxidation : Phenolic compounds, which are structurally similar to 2-amino-N,N-diethyl-2-phenylacetamide, have been studied for their role as inhibitors of lipid peroxidation, with implications in oxidative stress and related diseases (Dinis, Maderia, & Almeida, 1994).

Safety and Hazards

The safety information for “2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAUVLWYUYMDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)

![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)